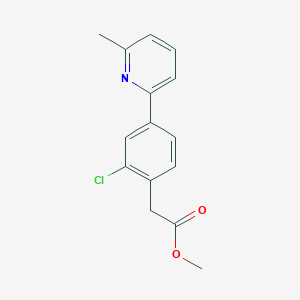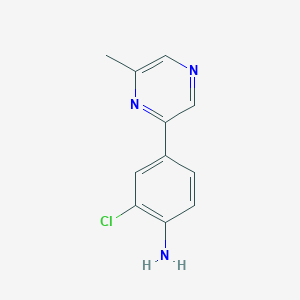
(4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Vue d'ensemble
Description
4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone (APDM) is a synthetic molecule with a wide range of potential applications in the scientific and medical research fields. APDM has been used as a research tool in the fields of biochemistry and physiology, due to its ability to interact with a variety of biological molecules.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Novel compounds related to (4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone were synthesized and characterized using UV, IR, NMR, and mass spectrometry. These compounds underwent structural optimization and theoretical vibrational spectra interpretation using density functional theory calculations. The study explored structural changes due to electron withdrawing groups and analyzed the thermodynamic stability and reactivity of the compounds (Shahana & Yardily, 2020).
Antibacterial Activity
- Molecular docking studies were conducted on similar compounds to understand their antibacterial activity. This study provided insights into the interactions of these compounds with bacterial targets, aiding in the development of potential antibacterial agents (Shahana & Yardily, 2020).
Antifungal and Anticancer Potential
- A related series of methanone derivatives were investigated for their antifungal activity. The study revealed that certain phenyl groups in the compounds enhanced their antifungal properties. Moreover, some of these compounds showed promising results in preliminary anticancer activity screening (Lv et al., 2013).
Central Nervous System Applications
- Compounds with structural similarities were evaluated for their potential as central nervous system depressants. These compounds demonstrated potential anticonvulsant properties and a low degree of acute toxicity. Some of them also exhibited antipsychotic effects, making them candidates for further research in CNS-related disorders (Butler et al., 1984).
Synthesis and Reaction Studies
- The synthesis of compounds related to this compound was explored in various studies, which focused on understanding their reaction mechanisms and potential applications in medicinal chemistry. These studies contribute to the broader understanding of the chemical properties and potential applications of such compounds (Kim, 1986).
Safety and Hazards
The compound is not intended for human or veterinary use and is for research use only. Specific safety and hazard information for this compound is not provided in the search results.
Orientations Futures
While specific future directions for this compound are not provided in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This compound, as a synthetic organic compound used in scientific research, could potentially be part of these advancements.
Mécanisme D'action
Piperidine Derivatives
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Thiazole Derivatives
Thiazole is another important heterocyclic compound that is found in many effective drugs. Thiazole derivatives have been reported to possess a wide range of biological activities including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
(4-aminopiperidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-7-10(16-8(2)13-7)11(15)14-5-3-9(12)4-6-14/h9H,3-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISCXSJYAVLQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




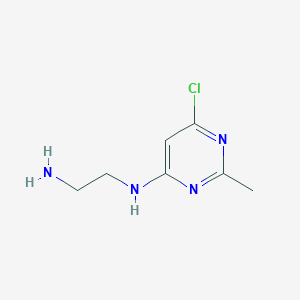
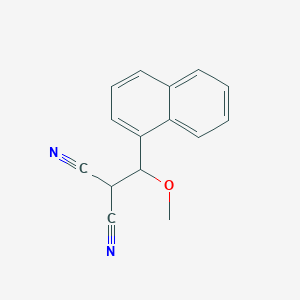


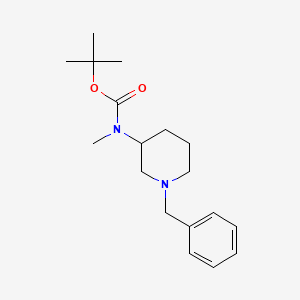

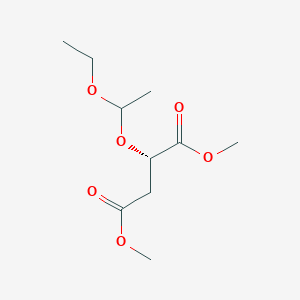
![methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate](/img/structure/B1474363.png)
